2-Methyl-6-phenyloxazinane
Description
2-Methyl-6-phenyloxazinane is a six-membered saturated heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure. The molecule features a methyl group at the 2-position and a phenyl substituent at the 6-position. This compound belongs to the oxazinane family, which is characterized by its partially hydrogenated 1,3-oxazine backbone. Potential applications of such compounds include use as intermediates in pharmaceutical synthesis or as ligands in catalysis, though detailed studies on this compound remain sparse.
Properties
CAS No. |
15769-89-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-6-phenyloxazinane |
InChI |
InChI=1S/C11H15NO/c1-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI Key |
HCRBWUKQURHLQZ-UHFFFAOYSA-N |
SMILES |
CN1CCCC(O1)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCCC(O1)C2=CC=CC=C2 |
Synonyms |
Tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Other Oxazinan Derivatives
- However, the absence of the methyl group may lower thermal stability compared to 2-Methyl-6-phenyloxazinane due to decreased van der Waals interactions.
- 2,6-Dimethyloxazinane : The replacement of the phenyl group with a methyl group simplifies the electronic environment, reducing aromatic conjugation effects. This likely results in lower melting points and altered solubility profiles compared to the phenyl-substituted analog.
Functional Analogs: Heterocycles with O/N Atoms
- Morpholine (Tetrahydro-1,4-oxazine) : Morpholine’s fully saturated ring and single oxygen atom result in higher polarity and water solubility compared to this compound. The phenyl group in the latter introduces lipophilicity, which could enhance membrane permeability in biological systems.
- 2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic Acid (from ): This benzoxazole derivative features a fused aromatic ring system and a carboxylic acid substituent, conferring distinct electronic and reactivity properties. The aromatic benzoxazole core enables π-π stacking interactions, while the oxazinane’s saturated structure offers conformational flexibility.
Substituent Effects
- Methyl vs. In contrast, the 6-phenyl group introduces electron-withdrawing characteristics, which may stabilize the ring against electrophilic attack.
Data Table: Comparative Properties of Selected Heterocycles
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